Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-
Overview
Description
“Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-” is a derivative of Benzamide . Benzamide is the simplest amide derivative of benzoic acid . It appears as a white solid in powdered form, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .
Synthesis Analysis
The synthesis of benzamide compounds, including those similar to “Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions .Molecular Structure Analysis
The molecular formula of “Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-” is C10H13NO3 . Its molecular weight is 195.2151 .Chemical Reactions Analysis
Benzamide compounds undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Mechanism of Action
While the specific mechanism of action for “Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-” is not explicitly mentioned in the sources, benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory treatments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-hydroxy-3,4-dimethoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11(13)10(12)7-4-5-8(14-2)9(6-7)15-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMAWCPWJCAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231745 | |
Record name | LK-614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82461-57-2 | |
Record name | LK-614 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082461572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LK-614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LK-614 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OI05F214 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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